N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

説明

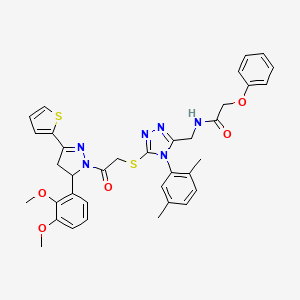

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a heterocyclic molecule combining pyrazole, triazole, and thiophene moieties. Key structural features include:

- A 4,5-dihydropyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.

- A 1,2,4-triazole ring linked to a 2,5-dimethylphenyl group and a phenoxyacetamide side chain.

- A thioether (-S-) bridge connecting the pyrazole and triazole systems.

Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy to resolve substituent effects on chemical environments .

特性

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O5S2/c1-23-15-16-24(2)28(18-23)41-32(20-37-33(43)21-47-25-10-6-5-7-11-25)38-39-36(41)49-22-34(44)42-29(19-27(40-42)31-14-9-17-48-31)26-12-8-13-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESCQLYRAYQXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple bioactive motifs that may contribute to various biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Smiles Representation | Cc1ccc(C)c(c1)n1c(CNC(c2cccc(c2)OC)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1cccc(c1OC)OC)=O |

The presence of various functional groups such as pyrazoles, triazoles, and phenoxyacetamides suggests a diverse range of biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance:

- Cell Line Studies : The compound has shown satisfactory potential against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values indicating effective growth inhibition at micromolar concentrations .

Anti-inflammatory and Antifungal Properties

The structural motifs present in the compound suggest possible anti-inflammatory and antifungal activities. Pyrazole derivatives are frequently associated with these properties due to their ability to inhibit key enzymes involved in inflammatory pathways. Preliminary assays indicate that this compound may exhibit similar activities based on its structural analogies to known bioactive compounds.

While specific mechanisms for N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-y)methyl)thiophene have not been fully elucidated, the presence of multiple functional groups allows for diverse interactions within biological systems. Pyrazoles are known to engage with various targets including kinases and enzymes involved in cell signaling pathways .

Cytotoxicity Assays

Several studies have reported on the cytotoxic effects of related compounds in vitro:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Hep-2 | 3.25 | Significant cytotoxicity |

| Compound B | P815 | 17.82 | Moderate cytotoxicity |

| N/A | A549 | 26 | Growth inhibition |

These results underscore the potential for further exploration of N-((5... as an anticancer agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrazole Hybrids

The most relevant analogues are N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). These share:

- A 1,2,4-triazole core linked to a pyrazole ring via a thioether bridge.

- Variable N-R acetamide substituents.

Key Differences:

Substituent Effects on Properties

- Electron-Donating Groups : The 2,3-dimethoxyphenyl group in the target compound may enhance solubility and binding affinity compared to simpler phenyl groups in analogues .

- Thiophene vs.

- Triazole Substitution : The 2,5-dimethylphenyl group could sterically hinder enzymatic degradation, increasing metabolic stability relative to unsubstituted phenyl analogues .

Q & A

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly?

- Methodological Answer : SC-XRD and Hirshfeld surface analysis (CrystalExplorer) map interaction motifs. For example, π-π stacking between thiophene and phenyl rings enhances crystal packing (). Solvent participation (e.g., water bridges in hydrates) affects solubility. Compare with analogs lacking methoxy groups to quantify substituent effects on lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。